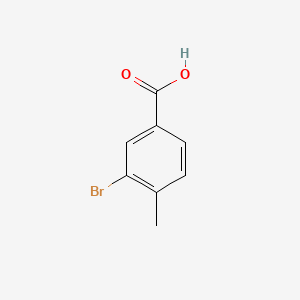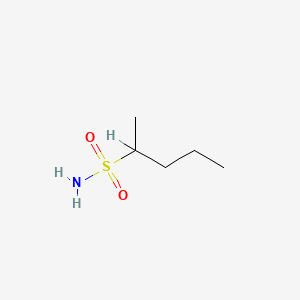
3-Bromo-4-methylbenzoic acid
Overview
Description
3-Bromo-4-methylbenzoic acid, also known as 4-bromo-3-methylbenzoic acid, is an organic compound belonging to the class of aromatic acids. It is a colorless, crystalline solid that is widely used in the synthesis of a variety of organic compounds. It is an important intermediate in the synthesis of pharmaceuticals, dyes, and other organic compounds. It is also used in the manufacture of polymers, plastics, rubber, and other materials.
Scientific Research Applications
Thermodynamics and Solubility Studies
3-Bromo-4-methylbenzoic acid has been a subject of research in understanding structure-property relationships in halogenbenzoic acids. A study by Zherikova et al. (2016) explored the thermodynamics of sublimation, fusion, vaporization, and solubility of various halogenbenzoic acids, including isomers of bromo-methylbenzoic acids. This research provided insights into hydrogen bonding interactions in both liquid and crystal phases of these compounds. It also developed correlations for the solubilities of halogenobenzoic acids based on sublimation pressures and enthalpies, thereby resolving ambiguities in thermochemical and solubility data on bromobenzoic acids (Zherikova et al., 2016).
Synthesis and Chemical Transformations
Research on bromobenzoic acids has also focused on their synthesis and chemical transformations. For instance, Miyano et al. (1986) investigated the selective oxidation of 2-Bromo-m-xylene to 2-Bromo-3-methylbenzoic Acid or 2-Bromoisophthalic Acid, highlighting the utility of these compounds in synthetic chemistry (Miyano et al., 1986).
Pharmaceutical Applications
In the field of pharmaceutical research, derivatives of halogenbenzoic acids, including this compound, have been explored for their potential applications. For instance, studies have investigated the synthesis of aromatic constituents of calichemicins, which are antibiotics, using polysubstituted aromatic carboxylic acids (Laak & Scharf, 1989).
Environmental and Microbial Studies
Another area of interest is the investigation of the metabolic pathways of similar compounds in environmental and microbial systems. For example, research by Roberts et al. (1990) focused on the metabolism of m-cresol by methanogenic cultures and identified intermediates like 4-hydroxy-2-methylbenzoic acid, which is structurally related to this compound (Roberts et al., 1990).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that benzoic acid derivatives can interact with various enzymes and receptors in the body .
Mode of Action
The mode of action of 3-Bromo-4-methylbenzoic acid involves reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . The compound can undergo an SN2 pathway if it’s a primary benzylic halide, or an SN1 pathway if it’s a secondary or tertiary benzylic halide .
Biochemical Pathways
The compound has been used in the synthesis of biphenyl amides and 2-benzazepine-4-acetic acid derivative . These compounds can interact with various biochemical pathways, potentially influencing cellular processes .
Pharmacokinetics
It’s known that the compound is soluble in methanol and insoluble in water , which could influence its bioavailability and distribution in the body.
Result of Action
It’s known that the compound has been used as an analog of the potent, nonpeptide gpiib/iiia antagonist, o-spiro c-aryl glucosides . This suggests that it may have effects on platelet aggregation and blood clotting .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of this compound. For instance, the compound is recommended to be stored in a cool, dry, well-ventilated area away from incompatible substances such as oxidizing agents .
Biochemical Analysis
Biochemical Properties
3-Bromo-4-methylbenzoic acid plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating reactions that lead to the formation of biphenyl amides and other derivatives . The interactions between this compound and these biomolecules are primarily based on its ability to act as a substrate or inhibitor in enzymatic reactions, influencing the activity and specificity of the enzymes involved.
Cellular Effects
The effects of this compound on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with specific enzymes can lead to alterations in metabolic pathways, affecting the overall cellular function . Additionally, this compound may impact the expression of genes involved in these pathways, thereby modulating cellular responses to various stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the reaction . The compound’s bromine and methyl groups play crucial roles in these interactions, influencing the binding affinity and specificity of the enzymes. Changes in gene expression induced by this compound are often a result of its interaction with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to cumulative effects on cellular processes, which are essential considerations in experimental designs.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and metabolic pathways . At higher doses, it can cause toxic or adverse effects, including disruptions in cellular function and metabolic imbalances. Threshold effects are often observed, where a specific dosage range elicits a significant biological response.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into various metabolites . These pathways include the synthesis of biphenyl amides and other derivatives, where the compound acts as a key intermediate. The presence of the bromine and methyl groups influences the metabolic flux and levels of metabolites, impacting the overall metabolic balance within cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The transport mechanisms ensure that this compound reaches its target sites, where it can exert its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles These localization patterns are crucial for the compound’s activity and function, as they determine the sites of its interactions with enzymes and other biomolecules
properties
IUPAC Name |
3-bromo-4-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFJOMUKPDWNRFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60227751 | |
| Record name | 3-Bromo-4-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60227751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7697-26-9 | |
| Record name | 3-Bromo-4-methylbenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7697-26-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-p-toluic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007697269 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7697-26-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243715 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Bromo-4-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60227751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-4-methylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.830 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-BROMO-P-TOLUIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R2RQS96EGB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-[(2-Cyanoethyl)disulfanyl]propanenitrile](/img/structure/B1266346.png)







![6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B1266357.png)